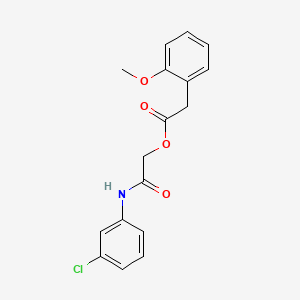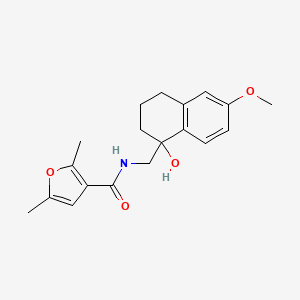
3-(2H-1,3-benzodioxol-5-yl)-1-(4-bromothiophene-2-carbonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(4-bromothiophen-2-yl)methanone” is a chemical compound. The molecular formula is C15H17NO3 . It’s also known by other names such as 2-Propen-1-one, 3- (1,3-benzodioxol-5-yl)-1- (1-piperidinyl)-, (2E)-; Piperidine, 1- [ (2E)-3- (1,3-benzodioxol-5-yl)-1-oxo-2-propenyl]-; Piperidine, 1- [3- (1,3-benzodioxol-5-yl)-1-oxo-2-propenyl]-, (E)-; (E)-3- (3,4-Methylenedioxyphenyl)-2-propenoylpiperidide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file . The structure consists of a benzo[d][1,3]dioxol-5-yl group, a pyrrolidin-1-yl group, and a 4-bromothiophen-2-yl group .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthetic Methodologies and Crystal Structures : Research has delved into the synthesis and crystal structure of compounds bearing similarities in structure or synthetic pathway, such as boric acid ester intermediates with benzene rings, highlighting the importance of substitution reactions, FTIR, NMR spectroscopy, and X-ray diffraction for structural confirmation. These studies emphasize the role of density functional theory (DFT) in predicting molecular structures, providing a foundation for understanding the synthesis and structural elucidation of complex organic compounds (Huang et al., 2021).
Antioxidant Properties
Evaluation of Antioxidant Activities : Investigations into the antioxidant properties of derivatives, including the analysis of radical scavenging activities, offer insights into the potential utility of similar compounds in therapeutic contexts. This area of research highlights the synthesis of compounds from reactions like bromination and demethylation, assessing their efficacy through various assays against standard antioxidants (Çetinkaya et al., 2012).
Carbonic Anhydrase Inhibitory Properties
Novel Bromophenols as Enzyme Inhibitors : The synthesis of novel bromophenols, including their evaluation as inhibitors of human carbonic anhydrase II, illustrates the potential for the design of new drug candidates. This research is particularly relevant for the development of treatments for conditions like glaucoma, epilepsy, and osteoporosis, providing a glimpse into the pharmacological applications of related compounds (Balaydın et al., 2012).
Synthesis of Pyrroles
One-Pot Synthesis Approaches : The development of one-pot synthesis methods for highly substituted pyrroles using nano copper oxide showcases innovative approaches to compound synthesis. This highlights the efficiency and accessibility of catalysts in the synthesis of structurally complex pyrroles, potentially relevant for the synthesis of the compound (Saeidian et al., 2013).
Magnetic and Physicochemical Properties
Complex Formation and Characterization : The synthesis and characterization of metal complexes incorporating similar ligands underscore the diverse applications of these compounds in understanding magnetic and physicochemical properties. Such research offers insights into coordination chemistry and the potential applications of these compounds in materials science and catalysis (Calancea et al., 2013).
Propriétés
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(4-bromothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3S/c17-12-6-15(22-8-12)16(19)18-4-3-11(7-18)10-1-2-13-14(5-10)21-9-20-13/h1-2,5-6,8,11H,3-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXSQNWZOWMGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CS4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/no-structure.png)
![N-(3-chlorophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2466664.png)
![ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2466667.png)







![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2466680.png)
![4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2466682.png)

![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2466685.png)
